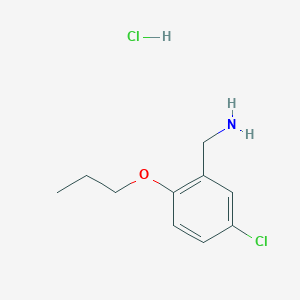

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

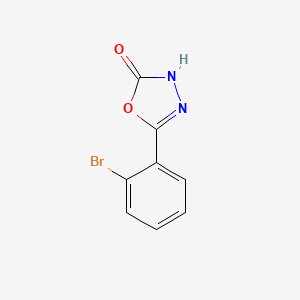

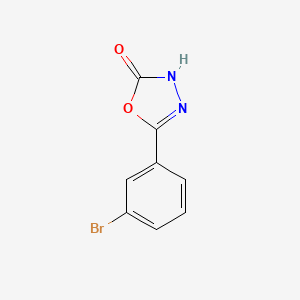

The synthesis of related compounds involves multi-step chemical reactions, including chlorination and aminisation, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a condensation reaction using polyphosphoric acid . These methods suggest that the synthesis of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride could also involve similar steps of functional group transformations and ring closures.

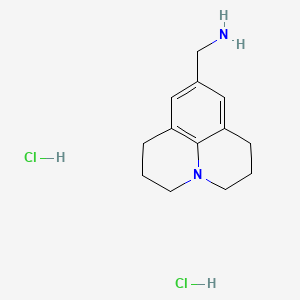

Molecular Structure Analysis

The molecular structure of compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was determined and found to belong to the triclinic system . These techniques could be applied to determine the molecular structure of (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, ensuring the correct spatial arrangement of atoms and the overall molecular conformation.

Chemical Reactions Analysis

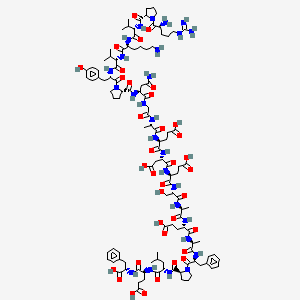

The chemical reactions involving methanamine derivatives can be complex, as seen with the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction . This suggests that (5-Chloro-2-propoxyphenyl)methanamine hydrochloride could also participate in multi-component reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

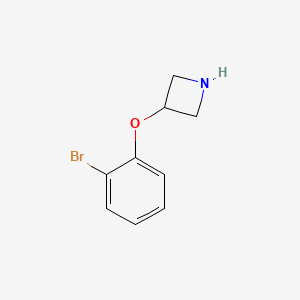

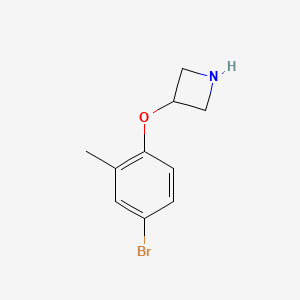

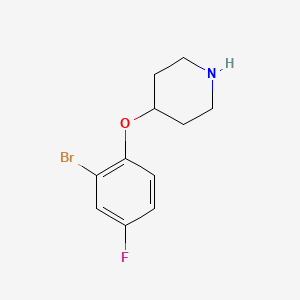

The physical and chemical properties of methanamine derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are crucial for their potential application as pharmaceuticals . For example, a novel aryloxyethyl derivative of methanamine showed high solubility, metabolic stability, and favorable penetration through Caco-2 cells . These properties would be important to analyze for (5-Chloro-2-propoxyphenyl)methanamine hydrochloride to assess its drug-like characteristics.

Scientific Research Applications

Pharmacological Basis and Analgesic Combinations

Studies on related compounds, such as propoxyphene hydrochloride, have highlighted its role as a centrally acting analgesic. Propoxyphene differs from peripherally acting analgesics like aspirin by its mode of action, suggesting that combinations of drugs with different mechanisms can enhance analgesia without increasing side effects. This concept supports the clinical use of analgesic combinations, including a compound like propoxyphene and an aspirin-type drug, indicating a potential research interest in exploring similar combinations involving (5-Chloro-2-propoxyphenyl)methanamine hydrochloride for enhanced analgesic effects without significant side effects (Kiplinger & Nickander, 1971).

Environmental Impact and Degradation

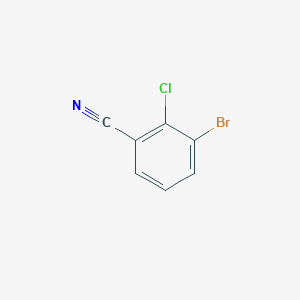

Research on environmental contaminants such as triclosan, which shares a chlorophenyl moiety with (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, underscores the importance of understanding the occurrence, toxicity, and degradation pathways of chlorinated compounds. Triclosan's widespread use and detection in various environmental compartments raise concerns about its biodegradability and potential transformation into more toxic compounds. These studies highlight the need for examining the environmental fate and impact of structurally similar compounds, including (5-Chloro-2-propoxyphenyl)methanamine hydrochloride, to assess their safety and develop strategies for their removal or safe use (Bedoux et al., 2012).

Mechanism of Action

Target of Action

Methenamine, a compound with a similar structure, is known to act as a urinary tract antiseptic and antibacterial drug . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Methenamine, a structurally similar compound, is known to hydrolyze to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent .

Biochemical Pathways

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Pharmacokinetics

Methenamine, a structurally similar compound, has a half-life of 43 hours, with an onset of action at 30 minutes, and a peak plasma time of 3-8 hours . Methenamine is excreted in the urine, with 90% excreted within 24 hours .

Result of Action

Methenamine, a structurally similar compound, produces antibacterial activity in the urine within half an hour of ingestion of a 1-gram dose . Administration of 1 gram twice daily produces continuous antibacterial activity in the urine .

properties

IUPAC Name |

(5-chloro-2-propoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9(11)6-8(10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJPXIKYVVOXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648545 |

Source

|

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-propoxyphenyl)methanamine hydrochloride | |

CAS RN |

1135288-57-1 |

Source

|

| Record name | 1-(5-Chloro-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)